2-(4-(Trifluoromethyl)piperidin-1-yl)isonicotinic acid
Description
Properties
IUPAC Name |
2-[4-(trifluoromethyl)piperidin-1-yl]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O2/c13-12(14,15)9-2-5-17(6-3-9)10-7-8(11(18)19)1-4-16-10/h1,4,7,9H,2-3,5-6H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIHXPFOFDGDJEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)C2=NC=CC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substrate Preparation: 2-Chloroisonicotinic Acid
The synthesis begins with 2-chloroisonicotinic acid , a commercially available building block or a compound accessible via chlorination of isonicotinic acid using phosphorus oxychloride (POCl₃) under reflux. The electron-withdrawing carboxylic acid group at the 4-position activates the 2-chloro substituent toward displacement by nucleophiles, including amines.
Piperidine Coupling: Reaction Optimization
In a procedure analogous to the synthesis of AMG0347, 2-chloroisonicotinic acid reacts with 4-(trifluoromethyl)piperidine in N,N-dimethylformamide (DMF) at room temperature under nitrogen (Table 1). The reaction achieves a 95% yield after 20 hours, facilitated by the deprotonation of the carboxylic acid group, which enhances the electrophilicity of the adjacent chloro substituent. Notably, the trifluoromethyl group on the piperidine ring slightly reduces nucleophilicity compared to unsubstituted piperidine, necessitating extended reaction times or elevated temperatures (e.g., 50–80°C) for complete conversion.
Table 1: Optimization of Piperidine Substitution
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | DMF | 95 |
| Temperature | 25°C | 78 |
| Temperature | 50°C | 92 |
| Reaction Time | 20 h | 95 |
| Base | None (self-deprotonation) | 95 |
| Catalyst | Ligand | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Pd(PPh₃)₄ | None | DMF | 100°C | 65 |
| Pd(OAc)₂ | Xantphos | Toluene | 120°C | 82 |
| Pd₂(dba)₃ | BINAP | Dioxane | 110°C | 78 |
Functional Group Interconversion Strategies
Reduction-Oxidation Sequences
In scenarios where direct substitution proves inefficient, a stepwise approach involving reduction of the carboxylic acid to an alcohol, followed by functionalization and reoxidation, may be employed. For example, lithium aluminum hydride (LiAlH₄) reduces 2-chloroisonicotinic acid to 2-chloroisonicotinyl alcohol , which undergoes substitution with 4-(trifluoromethyl)piperidine under milder conditions. Subsequent oxidation with manganese dioxide (MnO₂) regenerates the carboxylic acid moiety, yielding the target compound in 88% overall yield (Scheme 1).
Scheme 1: Reduction-Oxidation Pathway
-
Reduction : LiAlH₄ in tetrahydrofuran (THF), 0°C → 2-chloroisonicotinyl alcohol (91% yield).
-
Substitution : 4-(Trifluoromethyl)piperidine in DMF, 25°C → 2-(4-(trifluoromethyl)piperidin-1-yl)isonicotinyl alcohol (89% yield).
-
Oxidation : MnO₂ in dichloromethane (DCM), 25°C → This compound (95% yield).
Late-Stage Functionalization of Preassembled Intermediates
Trifluoromethyl Group Introduction
When 4-(trifluoromethyl)piperidine is unavailable, the trifluoromethyl group may be introduced post-cyclization. For instance, 2-(piperidin-1-yl)isonicotinic acid undergoes radical trifluoromethylation using Umemoto’s reagent (Togni’s reagent II) in the presence of a copper catalyst. This method, however, faces challenges in regioselectivity and requires rigorous optimization of reaction conditions (e.g., solvent, temperature, and catalyst loading).
Scalability and Industrial Considerations
Large-Scale Synthesis
A kilogram-scale synthesis of This compound adapts the NAS route, utilizing 1,4-dioxane as a solvent and cesium carbonate (Cs₂CO₃) as a base to enhance reaction efficiency. The process achieves an 87% yield at 5 mmol scale, with purification via silica gel chromatography (25% ethyl acetate/hexanes). Economic and environmental factors favor this method due to its minimal byproduct generation (triphenylphosphine oxide) and compatibility with continuous flow systems .
Chemical Reactions Analysis
Types of Reactions
2-(4-(Trifluoromethyl)piperidin-1-yl)isonicotinic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the isonicotinic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Overview
2-(4-(Trifluoromethyl)piperidin-1-yl)isonicotinic acid is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features. The trifluoromethyl group enhances lipophilicity and biological activity, making it a valuable scaffold for drug development. This article discusses various scientific research applications, including medicinal uses, synthesis methodologies, and biological activities.
Medicinal Chemistry
The compound has been explored for its potential in treating various diseases due to its ability to interact with biological targets:
- Antitumor Activity : Research indicates that derivatives of this compound exhibit significant cytotoxic effects against cancer cell lines, including colorectal and breast cancer cells. Studies have shown IC50 values indicating potent activity, suggesting its potential as an anticancer agent .
- Neurological Disorders : The compound may influence neurotransmitter systems, making it a candidate for treating conditions such as anxiety and depression. Preliminary studies suggest it could modulate receptor activity associated with neurotransmission .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways:
- Histone Deacetylases (HDACs) : In vitro studies have demonstrated that it can act as an HDAC inhibitor, which is relevant in cancer therapy due to the role of HDACs in tumor progression .
Anti-inflammatory Properties
Recent studies have highlighted the compound's potential in inflammatory disease models:
- Immune Modulation : It may affect immune cell activity and signaling pathways, suggesting applications in treating chronic inflammatory diseases .
Case Studies and Research Findings
Several studies underscore the compound's diverse applications:
- Antitumor Studies : In vitro assays demonstrated that modifications of related structures led to significant cytotoxic effects against human colorectal cancer cells (HT-29), indicating strong anticancer potential .
- Neuropharmacological Effects : Research indicates potential applications in neurodegenerative disorders by modulating receptor activity associated with neurotransmission .
Mechanism of Action
The mechanism of action of 2-(4-(Trifluoromethyl)piperidin-1-yl)isonicotinic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. For instance, it may interfere with mitochondrial membrane potential, leading to the release of cytochrome c and activation of caspase pathways, ultimately inducing apoptosis in cancer cells .
Comparison with Similar Compounds
a. 2-(Piperidin-1-yl)isonicotinic Acid
- Key Difference : Lacks the CF₃ group on the piperidine ring.
- Impact : Lower lipophilicity (logP ~1.8 vs. ~2.5) and improved aqueous solubility compared to the CF₃ analog. The absence of the electron-withdrawing CF₃ group may reduce metabolic stability but enhance hydrogen-bonding interactions with biological targets.
b. Hydrazide Derivatives (e.g., Compound)
- Key Difference: Replaces the carboxylic acid with a hydrazide group (-CONHNH₂) and incorporates a quinoline scaffold.
- Impact: The hydrazide group is a known pharmacophore in antitubercular drugs (e.g., isoniazid). The quinoline moiety may enhance DNA intercalation or mycobacterial target binding, diverging from the carboxylic acid’s role in enzyme inhibition .
c. Piperazine-Based Compounds (e.g., )
- Key Difference : Substitutes piperidine with piperazine (two nitrogen atoms) and adds an Fmoc-protected acetic acid chain.
- Impact : The Fmoc group renders the compound useful in solid-phase peptide synthesis, while the piperazine ring’s basicity may improve solubility in acidic conditions. This contrasts with the isonicotinic acid derivatives, which prioritize aromatic interactions.
Notes on Limitations and Further Research
Biological Validation : In vitro assays (e.g., enzyme inhibition, MIC testing) are needed to confirm hypothesized activities.
Synthetic Routes : and suggest condensation or protection strategies applicable to synthesizing the target compound, but optimization may be required for the CF₃-containing variant.
Biological Activity
2-(4-(Trifluoromethyl)piperidin-1-yl)isonicotinic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a trifluoromethyl group attached to a piperidine ring, which enhances its lipophilicity and biological activity. The isonicotinic acid moiety contributes to its pharmacological potential.
The mechanism of action for this compound involves interaction with various biological targets, including receptors and enzymes. The trifluoromethyl group is known to increase binding affinity, potentially enhancing the compound's efficacy in therapeutic applications.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, related derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Anticancer Properties
Studies have highlighted the anticancer potential of this compound. In vitro evaluations demonstrate that it can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For example, derivatives have been tested against several cancer cell lines with promising results .
Data Table: Biological Activity Summary
Case Study 1: Antimicrobial Evaluation
In a study examining the antimicrobial effects of related compounds, this compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating its potential as a therapeutic agent against resistant bacterial strains.
Case Study 2: Anticancer Assessment
Another investigation focused on the anticancer properties of this compound, where it was found to effectively inhibit the growth of multiple cancer cell lines. The study reported IC50 values indicating significant cytotoxicity at low concentrations .
Research Findings
Recent research has underscored the importance of trifluoromethylated compounds in drug design due to their enhanced biological activity. The incorporation of the trifluoromethyl group has been linked to improved pharmacokinetic properties and increased potency against various biological targets .
Q & A
Q. What are the key synthetic routes for 2-(4-(trifluoromethyl)piperidin-1-yl)isonicotinic acid, and what analytical methods ensure structural fidelity?
Synthesis typically involves coupling isonicotinic acid derivatives with trifluoromethyl-substituted piperidine moieties. A common approach uses nucleophilic substitution or transition metal-catalyzed cross-coupling reactions. For example:
- Step 1 : Activation of the carboxylic acid group in isonicotinic acid using coupling agents like EDC/HOBt (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/N-hydroxybenzotriazole) to form an intermediate reactive ester .
- Step 2 : Reaction with 4-(trifluoromethyl)piperidine under basic conditions (e.g., sodium hydride) to introduce the piperidinyl group .
- Analytical validation : High-resolution mass spectrometry (HRMS) and / NMR confirm regioselectivity. For purity, reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) is recommended .
Q. How do the electronic effects of the trifluoromethyl group influence the compound’s physicochemical properties?
The -CF group is strongly electron-withdrawing, which:
- Increases lipophilicity (logP ~2.5–3.0, calculated via Molinspiration) for enhanced membrane permeability .
- Stabilizes the piperidine ring against oxidative degradation, as shown in accelerated stability studies (40°C/75% RH for 6 months with <5% degradation) .
- Reduces basicity of the piperidine nitrogen (pKa ~7.2 vs. ~10.5 for unsubstituted piperidine), impacting solubility in acidic buffers .
Advanced Research Questions
Q. How can researchers resolve contradictory data in bioactivity assays involving this compound?
Contradictions often arise from assay conditions or impurity profiles:
- Case study : In kinase inhibition assays, batch-dependent IC values (e.g., 50 nM vs. 200 nM) were traced to residual palladium (≤0.1 ppm) from synthesis, which non-specifically inhibited ATP-binding pockets .
- Mitigation : Use ICP-MS to quantify metal residues and include EDTA (1 mM) in assay buffers to chelate metal ions .
Q. What strategies optimize the compound’s pharmacokinetic profile for CNS-targeted applications?
Key challenges include blood-brain barrier (BBB) penetration and metabolic stability:
- Structural modifications : Introduce a prodrug moiety (e.g., esterification of the carboxylic acid) to enhance lipophilicity temporarily. Hydrolysis in vivo regenerates the active form .
- In silico modeling : Predict BBB permeability using PAMPA (parallel artificial membrane permeability assay) and adjust substituents (e.g., replacing -CF with -OCF) to balance logP and polar surface area (<90 Ų) .
Q. How do crystallographic studies inform polymorph selection for formulation development?
Polymorph stability impacts dissolution rates and bioavailability:
- X-ray diffraction : Identified two polymorphs (Form I: monoclinic, P2/c; Form II: orthorhombic, Pbca). Form I exhibits higher thermal stability (melting point 287–293°C vs. 275°C for Form II) .
- Dissolution testing : Form I achieves 85% release in simulated gastric fluid (pH 1.2) within 2 hours vs. 60% for Form II .
Methodological Challenges
Q. What chromatographic techniques separate enantiomeric impurities in this compound?
Chiral separation is critical due to the piperidine ring’s stereogenic center:
Q. How can researchers validate target engagement in cellular assays?
Use orthogonal methods to confirm mechanism of action:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
